
Spermine phosphate hexahydrate, 98%
Overview
Description
Spermine phosphate hexahydrate is a white to off-white crystalline powder . It is a spermidine-derived biogenic polyamine found as a polycation at all pH values . It is associated with nucleic acids, particularly in viruses, and is thought to stabilize the helical structure .
Molecular Structure Analysis
The molecular formula of spermine phosphate hexahydrate is C10H26N4·2H3PO4·6H2O . The molecular weight is 506.42 .Physical and Chemical Properties Analysis
Spermine phosphate hexahydrate is a white to off-white crystalline powder . It has a molecular weight of 506.42 . It is insoluble in water .Scientific Research Applications
DNA Interactions and Structural Analysis
- Spermine is crucial in nucleic acid function due to its binding to DNA and RNA, influencing DNA condensation and aggregation. It binds preferentially to the major groove of DNA and induces duplex stabilization without major alterations of B-DNA ((Ouameur & Tajmir-Riahi, 2004)).
- Spermine's interaction with DNA has been studied using Raman spectroscopy, revealing structural specificities in its interactions, primarily through the major groove ((Ruiz-Chica et al., 2001)).
Biological Functions and Genetic Studies
- Spermine synthesis is essential for normal viability, growth, and fertility in organisms like mice, highlighting its biological importance ((Wang et al., 2004)).
- In plants, higher polyamines like spermine restore metabolic activity during fruit ripening, influencing various genetic pathways ((Mattoo & Handa, 2008)).
Physiological and Environmental Stress Responses
- Spermine alleviates drought stress in plants by influencing carbohydrate metabolism and synthesis of stress proteins ((Li et al., 2015)).
Biomedical Applications
- Spermine is used in the design of three-dimensional scaffolds for gene transfection in stem cell research, indicating its potential in regenerative medicine ((Kido et al., 2011)).
- It has been explored for detecting biomarkers in human urine, suggesting applications in disease diagnosis ((Yuan et al., 2018)).
Biochemical and Cellular Mechanisms
- Spermine has antiglycation properties and could be part of a carbonyl damage control pathway, highlighting its role in cellular protection mechanisms ((Gugliucci, 2005)).
- It regulates macrophage activation and inflammation, playing a role in the immune response ((Zhang et al., 2000)).
Material Science and Nanotechnology
- Spermine is integral in creating acid-degradable particles for siRNA therapeutics, demonstrating its utility in drug delivery systems ((Cohen et al., 2011)).
Mechanism of Action
Target of Action
Spermine, a polyamine derived from spermidine, is found in all eukaryotic cells and is associated with nucleic acids . It often acts as an essential growth factor in some bacterial species . Spermine is thought to stabilize the helical structure of nucleic acids, particularly in viruses . It is also implicated in the regulation of gene expression, the stabilization of chromatin, and the prevention of endonuclease-mediated DNA fragmentation .
Mode of Action
Spermine is synthesized from spermidine by the enzyme spermine synthase . It functions directly as a free radical scavenger, forming a variety of adducts that prevent oxidative damage to DNA . Oxidative damage to DNA by reactive oxygen species is a continual problem that cells must guard against to survive . Hence, spermine is a major natural intracellular compound capable of protecting DNA from free radical attack .
Biochemical Pathways
Spermine has been shown to protect plants from a variety of environmental insults . It enhances antioxidant defense mechanisms, glyoxalase systems, methylglyoxal (MG) detoxification, and creates tolerance for drought-induced oxidative stress . Spermine interacts with other molecules like nitric oxide (NO) and phytohormones such as abscisic acid, salicylic acid, brassinosteroids, and ethylene, to coordinate the reactions necessary for developing drought tolerance .
Result of Action
Spermine has been found to facilitate tumor progression through inducing PD-L1 expression and decreasing the CD8+ T cell infiltration in hepatocellular carcinoma . It is also known to play a crucial role in mammalian metabolism . The precursor for the synthesis of spermine is the amino acid ornithine .
Action Environment
The action of spermine can be influenced by environmental factors. For instance, drought stress increases endogenous spermine in plants and exogenous application of spermine improves the plants’ ability to tolerate drought stress . This suggests that environmental conditions can significantly influence the action, efficacy, and stability of spermine.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Spermine Phosphate Hexahydrate interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to protect plants from a variety of environmental insults . It enhances antioxidant defense mechanisms, glyoxalase systems, methylglyoxal (MG) detoxification, and creates tolerance for drought-induced oxidative stress .
Cellular Effects
Spermine Phosphate Hexahydrate has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, spermine could facilitate tumor progression through inducing PD-L1 expression and decreasing the CD8+ T cell infiltration in hepatocellular carcinoma .
Molecular Mechanism
At the molecular level, Spermine Phosphate Hexahydrate exerts its effects through various mechanisms. It activates calcium-sensing receptor (CaSR) to trigger Ca2+ entry and thereby promote Akt-dependent β-catenin stabilization and nuclear translocation . This mechanism leads to the transcriptional expression of PD-L1 and N-glycosyltransferase STT3A, while STT3A in turn increases the stability of PD-L1 through inducing PD-L1 protein N-glycosylation in hepatocellular carcinoma cells .
Temporal Effects in Laboratory Settings
Over time, the effects of Spermine Phosphate Hexahydrate can change in laboratory settings. For instance, elevation of spermine remodels the immunosuppressive microenvironment through driving the modification of PD-L1 in hepatocellular carcinoma .
Dosage Effects in Animal Models
The effects of Spermine Phosphate Hexahydrate vary with different dosages in animal models. For example, when given at higher doses (for example, 100 mg/kg), spermine adversely reduced animal survival rates, indicating dual effects in experimental sepsis .
Metabolic Pathways
Spermine Phosphate Hexahydrate is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, spermine can regulate several abscisic acid-related genes, which in turn control stomatal closure, stress-response gene expression, and osmolyte production .
Transport and Distribution
Spermine Phosphate Hexahydrate is transported and distributed within cells and tissues. It is transported into the mitochondrial matrix by an energy-dependent electrophoretic mechanism . The presence of phosphate increases spermine uptake by reducing ΔpH and enhancing ΔΨ .
Subcellular Localization
The subcellular localization of Spermine Phosphate Hexahydrate and its effects on activity or function are significant. For instance, the polyamine spermine is transported into the mitochondrial matrix by an electrophoretic mechanism . This transport mechanism is crucial for the functioning of the compound within the cell.
Properties
IUPAC Name |
N,N'-bis(3-aminopropyl)butane-1,4-diamine;phosphoric acid;hexahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26N4.2H3O4P.6H2O/c11-5-3-9-13-7-1-2-8-14-10-4-6-12;2*1-5(2,3)4;;;;;;/h13-14H,1-12H2;2*(H3,1,2,3,4);6*1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFKFCJIERGVIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCCN)CNCCCN.O.O.O.O.O.O.OP(=O)(O)O.OP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H44N4O14P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58298-97-8 | |
| Record name | Spermine diphosphate hexahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058298978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SPERMINE DIPHOSPHATE HEXAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87YX4BD507 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


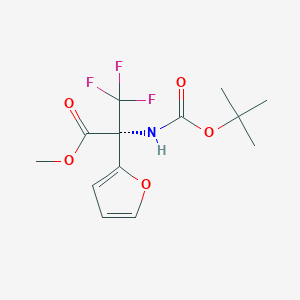
![1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6328275.png)
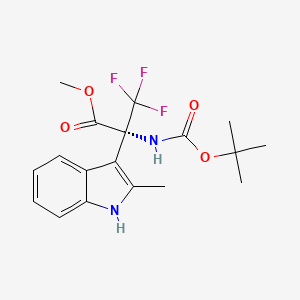
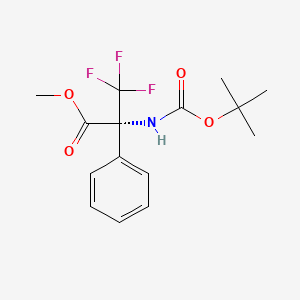
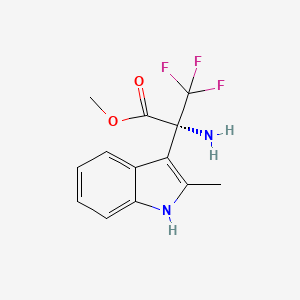

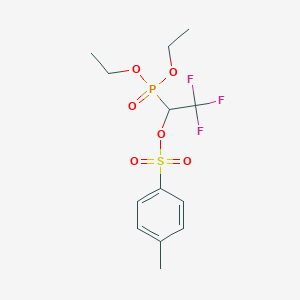
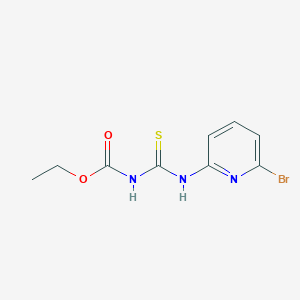
![Ethyl 1-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]prolinate](/img/structure/B6328319.png)
![5-[(4-Methoxyphenyl)methyl]-1,3-oxazolidine-2,4-dione](/img/structure/B6328329.png)

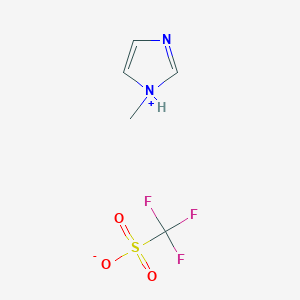
![N1-(Imidazo[1,2-a]pyrazin-8-yl)ethane-1,2-diamine](/img/structure/B6328355.png)

